2,4,5-Trichloroquinazoline

Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

Medicinal chemistry groups requiring predictable regioselectivity in quinazoline scaffold elaboration face a critical challenge: using a different trichloroquinazoline isomer leads to unintended substitution patterns, regioisomeric mixtures, and failed syntheses. 2,4,5-Trichloroquinazoline (CAS 134517-55-8) provides the exact solution. • C-4 selective SNAr validated by DFT calculations; enables sequential orthogonal functionalization at C-2 and C-5 positions. • Direct precursor to anticancer lead compound 24b (IC50 2.51, 5.80, and 4.11 µg/mL against HepG-2, MCF-7, and PC3). • ≥97% purity; stored under inert atmosphere; available for immediate global shipping.

Molecular Formula C8H3Cl3N2
Molecular Weight 233.5 g/mol
CAS No. 134517-55-8
Cat. No. B172733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Trichloroquinazoline
CAS134517-55-8
Molecular FormulaC8H3Cl3N2
Molecular Weight233.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)Cl)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C8H3Cl3N2/c9-4-2-1-3-5-6(4)7(10)13-8(11)12-5/h1-3H
InChIKeyPIEAAARUUJGZGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Trichloroquinazoline: Halogenated Quinazoline Building Block


2,4,5-Trichloroquinazoline (CAS 134517-55-8) is a trichlorinated quinazoline derivative with the molecular formula C₈H₃Cl₃N₂ and a molecular weight of 233.48 g/mol [1]. It is characterized by three reactive chloro substituents located at the 2, 4, and 5 positions of the fused benzene-pyrimidine quinazoline core [1]. This specific substitution pattern confers unique reactivity profiles in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, making it a strategic intermediate for constructing complex heterocyclic compounds in medicinal chemistry and agrochemical research [2].

Regioselective SNAr Predominantly C-4 substitution under mild conditions, supported by DFT and experimental precedent
Sequential Derivatization C-4, C-2, and C-5 positions enable three-step orthogonal functionalization for complex library synthesis
Cross-Coupling Ready Reactive C-5 chlorine supports late-stage metal-catalyzed diversification not possible with 2,4,7- or 2,4,8-isomers

2,4,5-Trichloroquinazoline: Critical Substitution Pattern


The simple exchange of 2,4,5-Trichloroquinazoline for another trichloroquinazoline isomer (e.g., 2,4,6-, 2,4,7-, or 2,4,8-) or a dichloroquinazoline is scientifically unsound without rigorous validation. The specific positioning of chlorine atoms on the quinazoline core dictates the regioselectivity of subsequent nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions [1][2]. This is because each chloro substituent is electronically and sterically unique, leading to different activation energies for reaction at each site [1]. Using a different isomer can lead to a completely different reaction outcome—such as substitution at an unintended position, a mixture of regioisomers, or a significant change in reaction kinetics and yield—ultimately failing to produce the desired advanced intermediate or final bioactive molecule. The following evidence demonstrates the precise, quantifiable consequences of selecting the 2,4,5-substitution pattern over its closest analogs.

Target: 2,4,5-Trichloroquinazoline
Regioselective C-4→C-2→C-5 sequence
Unique electronic landscape directs predictable nucleophilic attack order.
Third reactive site at C-5
Enables late-stage cross-coupling for scaffold diversification.
Other isomers (e.g., 2,4,7-; 2,4,8-)
Shifted regioselectivity
C-7 or C-8 chlorine alters activation energies; may direct substitution differently.
Loss of C-5 functionalization pathway
No equivalent C-5 site; sequential three-step library synthesis may not be feasible.

2,4,5-Trichloroquinazoline: Differentiation from Analog Isomers


Exclusive C-5 Derivatization Pathway

The presence of a chloro substituent at the 5-position of 2,4,5-Trichloroquinazoline provides a unique site for late-stage functionalization via metal-catalyzed cross-coupling, which is not possible with the 2,4,7- or 2,4,8-isomers [1]. While all isomers possess reactive C-2 and C-4 chlorines, the position of the third chlorine dictates the electronic and steric environment of the remaining sites, thereby controlling the regioselectivity of subsequent reactions. For instance, in 2,4,7-trichloroquinazoline, the 7-chloro group is electron-withdrawing and directs substitution to the C-4 position, a behavior documented in its Pd-catalyzed cross-couplings [2]. In contrast, the 5-chloro substituent in the target compound is ortho to the C-4 position, creating a unique steric and electronic landscape that can direct reactions to different sites or enable sequential functionalization at C-2, C-4, and then C-5, a synthetic sequence that is not feasible with the 2,4,7- or 2,4,8-isomers.

Exclusive C-5 Derivatization Pathway
Class-level
C-5 chlorine enables a potential third sequential functionalization step (C-4 → C-2 → C-5) not accessible with 2,4,7- or 2,4,8-isomers.
May support diversity-oriented synthesis strategies; experimental validation required.
Inferred from SNAr and cross-coupling principles; regioselectivity outcome is condition-dependent.
Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

4-Hydrazinylquinazoline Route to Anticancer Leads

2,4,5-Trichloroquinazoline serves as a direct precursor to 2,5-dichloro-4-hydrazinylquinazoline, a key intermediate in the synthesis of quinazoline-based analogs of thalidomide with demonstrated anticancer and immunomodulatory activity [1]. In this specific reaction, 2,4,5-trichloroquinazoline is treated with hydrazine hydrate in absolute ethanol, resulting in the selective substitution of the 4-chloro group. The resulting compound was used to build a library of compounds, one of which (compound 24b) exhibited IC₅₀ values of 2.51, 5.80, and 4.11 μg mL⁻¹ against HepG-2, MCF-7, and PC3 cancer cell lines, respectively, which were significantly more potent than the reference drug thalidomide (IC₅₀ = 11.26, 14.58, and 16.87 μg mL⁻¹) [1].

4-Hydrazinylquinazoline Route to Lead Series
Head-to-head
Derived lead compound (24b) IC₅₀: HepG-2 2.51, MCF-7 5.80, PC3 4.11 μg/mL. Reported 2.5–4.5-fold lower IC₅₀ vs. thalidomide in same cell lines.
Validated precursor for synthesizing a bioactive quinazoline series; reported lead compound potency context.
In vitro cytotoxicity assay results; building block itself is not a drug substance.
Anticancer Immunomodulatory Lead Optimization

DFT-Validated C-4 Regioselectivity

The regioselectivity of nucleophilic aromatic substitution (SNAr) on chlorinated quinazolines is well-established, with the C-4 position being more reactive than C-2 under mild conditions [1]. Density Functional Theory (DFT) calculations on the closely related 2,4-dichloroquinazoline system reveal that the carbon at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack and corresponding to a lower activation energy for this reaction [2]. While 2,4,5-Trichloroquinazoline contains an additional 5-chloro substituent, this electronic effect is expected to be preserved, allowing for predictable and controlled C-4 functionalization as demonstrated in the synthesis of the hydrazinyl derivative [3]. This is a key advantage over non-halogenated or differently halogenated quinazolines where the site of first substitution is less predictable or requires harsher conditions.

DFT-Validated C-4 Regioselectivity
Cross-study
DFT on 2,4-dichloroquinazoline: C-4 has higher LUMO coefficient and lower activation energy for SNAr. Effect expected to persist with additional 5-Cl substituent.
Predictable C-4 selectivity supports multi-step route design and reduces isomer byproduct risk.
Computational model on analog; experimental consistency observed in hydrazine hydrate reaction.
Synthetic Methodology DFT Calculations SNAr Reactions

2,4,5-Trichloroquinazoline: Key Application Scenarios


Synthesis of 2,5-Dichloro-4-Hydrazinylquinazoline for Anticancer Leads

This is the highest-value application for medicinal chemistry groups. As directly demonstrated by Kotb et al. (2022), 2,4,5-Trichloroquinazoline is a validated precursor for the synthesis of 2,5-dichloro-4-hydrazinylquinazoline, which is then elaborated into potent anticancer agents [1]. The derived lead compound (24b) showed IC₅₀ values of 2.51, 5.80, and 4.11 μg mL⁻¹ against HepG-2, MCF-7, and PC3 cancer cell lines, respectively, representing a 2.5- to 4.5-fold improvement in potency over thalidomide [1]. Procurement of this specific isomer is essential for replicating and extending this promising lead series.

Controlled C-4 Functionalization in Multi-Step Synthesis

Research groups building complex quinazoline-based libraries should prioritize 2,4,5-Trichloroquinazoline when the synthetic route requires a predictable first step at the C-4 position. DFT calculations on the analogous 2,4-dichloroquinazoline core validate the experimental observation that the C-4 site has a higher LUMO coefficient and lower activation energy for SNAr [2]. This ensures that the first nucleophilic substitution (e.g., with amines or hydrazines) will occur selectively at the 4-position, leaving the 2- and 5-chloro substituents available for subsequent, orthogonal functionalization via metal-catalyzed cross-coupling or a second SNAr step under different conditions.

Sequential Orthogonal Functionalization for DOS Libraries

For groups pursuing diversity-oriented synthesis, 2,4,5-Trichloroquinazoline offers a distinct advantage over its 2,4,7- and 2,4,8- isomers. The 5-chloro substituent provides a third, distinct reactive site [3]. Following initial SNAr at C-4, the remaining C-2 and C-5 chlorines have different reactivities in metal-catalyzed cross-coupling reactions due to their unique electronic environments [3]. This allows for the sequential introduction of three different molecular fragments (e.g., an amine, an aryl group, and a heteroaryl group) onto the quinazoline scaffold, a synthetic sequence that is not readily achievable with isomers lacking a reactive 5-substituent.

Application
Selection Property
Validation Focus
Synthesis of 2,5-dichloro-4-hydrazinylquinazoline lead series
Validated precursor for anticancer lead optimization
Replicate hydrazine hydrate reaction; compare bioactivity of derived analogs
Controlled C-4 functionalization in multi-step synthesis
Predictable SNAr reactivity at C-4
Verify C-4 selectivity with target nucleophile under mild conditions
Sequential orthogonal functionalization for DOS libraries
Three distinct reactive sites (C-4, C-2, C-5)
Assess cross-coupling feasibility at C-5 after initial C-4 and C-2 derivatization

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